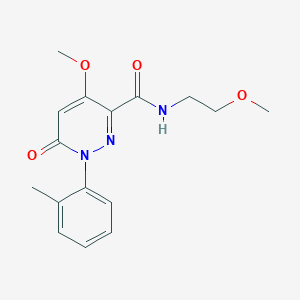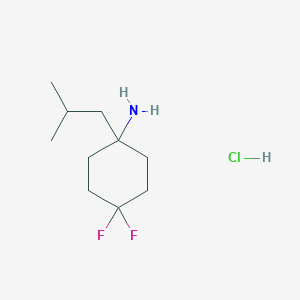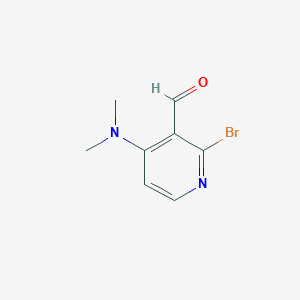
1-Azido-3,6,9,12-tetraoxapentadec-14-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azido-3,6,9,12-tetraoxapentadec-14-yne is a chemical compound with the molecular formula C11H19N3O4 . It has an average mass of 257.286 Da and a monoisotopic mass of 257.137543 Da . This compound is also known by other names such as Azido-PEG4-propargyl and propargyl-PEG4-azide .
Molecular Structure Analysis
The molecular structure of this compound consists of an azido group (N3), a propargyl group (C3H3), and a polyethylene glycol-like chain (O4) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, azides are generally known to participate in click reactions, a type of chemical reaction used in bioconjugation .科学的研究の応用
Oligomers of Polyamides for Biomedical Applications
A study by Dhawan et al. (2000) explored the synthesis of oligomers of polyamides based on 14-amino-3,6,9, 12-tetraoxatetradecanoic acid monomers, designed as monodisperse analogues of poly(ethylene glycol) for use in biomedical applications. This research indicates the potential of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne in creating reproducible materials for biomedical use, particularly in the development of specific polyamide oligomers (Dhawan et al., 2000).
Fluorescent Derivatives for Molecular Probing
Szafrański et al. (2015) synthesized and characterized a fluorescent 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine, suggesting that the azide function in this compound can be utilized for developing novel fluorescent probes. This application is crucial in molecular biology for tracking and analyzing biological processes (Szafrański et al., 2015).
Antiviral Activity and Chemical Structure Relation
Turk et al. (2002) conducted research on the antiretroviral activity of novel AZT derivatives, which included 3'-azido-3'-deoxy compounds, highlighting the importance of the azide function in developing antiviral agents. This study shows the potential application of this compound in the field of antiviral drug development (Turk et al., 2002).
Molecular Structure and Physicochemical Properties
A study by Raviolo et al. (2010) on the molecular structure and physicochemical properties of bis(3'-azido-3'-deoxythymidin-5'-yl) carbonate, a derivative of AZT, demonstrates the significance of the azido group in altering the physicochemical properties of compounds. This highlights another potential application of this compound in modifying the properties of molecules for specific applications (Raviolo et al., 2010).
Nitrogen-Rich Compounds for Gas Generators
The research by Srinivas et al. (2014) on the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds, including azido derivatives, for applications in nitrogen-rich gas generators, presents another application area. This indicates the potential use of this compound in creating compounds for industrial applications, particularly in the field of gas generation (Srinivas et al., 2014).
作用機序
Target of Action
The primary targets of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne are biomolecules such as antibodies, proteins, and peptides that contain carboxylic acid . These biomolecules play crucial roles in various biological processes, including immune response, signal transduction, and enzymatic reactions.
Mode of Action
This compound is an acetylene-containing reagent with a polyethylene glycol (PEG) spacer and azide functionality . The compound interacts with its targets through a process known as “click chemistry”, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction results in the covalent attachment of the compound to the target biomolecule, thereby modifying its properties .
Pharmacokinetics
Its peg spacer is known to enhance water solubility , which could potentially improve its absorption and distribution within the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of the CuAAC reaction can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability of the compound may be influenced by storage conditions, such as temperature and exposure to light.
生化学分析
Biochemical Properties
The hydrophilic PEG spacer in 1-Azido-3,6,9,12-tetraoxapentadec-14-yne adds to the water solubility of this reagent, allowing for easy modification of carboxylic acid-containing biomolecules such as antibodies, proteins, and peptides with the terminal alkyne .
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that the compound can be used to prepare fluorescent polymer particles via enzymatic miniemulsion polymerization and copper (I) catalyzed click reaction approach .
特性
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13-14-12/h1H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQZUZMUONMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2759959.png)




amine hydrochloride](/img/structure/B2759968.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2759969.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2759971.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2759974.png)
![11-Methyl-8-phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2759976.png)
![ethyl 2-[3-(anilinocarbonyl)-5-chloro-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2759977.png)
![N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride](/img/structure/B2759981.png)
![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)